1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Descripción general

Descripción

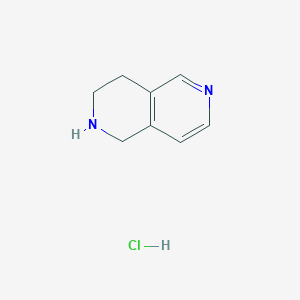

1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic organic compound with the molecular formula C8H10N2·HCl. It is a derivative of naphthyridine, characterized by the presence of a tetrahydro ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 1,5-naphthyridine derivatives. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the reduction of 2,6-naphthyridine using sodium borohydride (NaBH4) in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Naphthyridine derivatives.

Reduction: Fully saturated tetrahydro derivatives.

Substitution: Substituted naphthyridine compounds.

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the most promising applications of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is its potential as an antitumor agent . Research indicates that derivatives of naphthyridines have shown efficacy against various cancer cell lines. For instance, studies have reported that certain naphthyridine derivatives inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Antiviral Properties

The compound has also been investigated for its antiviral properties , particularly against HIV. Certain derivatives have demonstrated the ability to inhibit HIV integrase activity, which is crucial for viral replication. This suggests a potential role in developing antiviral therapies .

Cardiovascular Applications

Research has highlighted the relevance of naphthyridine compounds in cardiovascular health. Some studies classify these compounds as antihypertensives or cardiovascular agents that modulate blood pressure through angiotensin II receptor antagonism. This activity underscores their potential use in treating hypertension and related cardiovascular disorders .

Data Tables

The following table summarizes key findings related to the biomedical applications of this compound:

Case Study 1: Antitumor Efficacy

A study conducted on the derivative 1-(4-chlorophenyl)-1H-1,2,3,4-tetrahydro-2,6-naphthyridine revealed significant antitumor activity against melanoma cell lines. The compound was shown to induce apoptosis through mitochondrial pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antiviral Mechanism

In another investigation focused on HIV treatment, researchers synthesized a series of naphthyridine derivatives that were evaluated for their ability to inhibit HIV replication in vitro. One derivative exhibited IC50 values in the low micromolar range against HIV-1 strains, demonstrating its potential as a lead compound for further development .

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1,5-Naphthyridine: A structural isomer with different biological activities and chemical properties.

2,6-Naphthyridine: Another isomer with distinct reactivity and applications.

1,8-Naphthyridine:

Uniqueness: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is unique due to its tetrahydro ring structure, which imparts specific chemical reactivity and biological activity.

Actividad Biológica

1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and research findings related to its biological activity.

This compound interacts with various enzymes and cellular pathways. Notably, it inhibits nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition leads to decreased NAD+ levels, affecting cellular metabolism and energy production. The compound also interacts with Cbl-b, a ubiquitin ligase involved in immune response regulation.

Cellular Effects

The compound demonstrates various cellular effects:

- Cancer Cells : It inhibits cell proliferation and induces apoptosis through its modulation of NAD+ levels and disruption of metabolic pathways. It influences key signaling pathways such as PI3K/Akt and MAPK that are vital for cell survival and growth.

- Gene Expression : By altering transcription factor activity, it affects gene expression profiles associated with cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism involves binding to specific biomolecules. By targeting NAMPT's active site, it inhibits the enzyme's function, leading to reduced NAD+ levels. This reduction impacts several cellular processes including:

- Energy Production : Lower NAD+ levels hinder ATP synthesis.

- DNA Repair : Impaired NAD+ levels affect the cellular ability to repair DNA damage.

- Cell Survival : The compound's effects on signaling pathways can lead to increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

Research indicates that the compound remains stable under standard conditions but may degrade over time or under certain environmental factors. Long-term studies reveal sustained effects on cellular functions such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer models.

Research Applications

The compound has several applications across different fields:

- Chemistry : It serves as a building block for synthesizing complex organic molecules.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Potential precursor for developing therapeutic agents targeting various diseases.

- Industry : Utilized in producing specialty chemicals.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits potent anticancer properties against several cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, it showed IC50 values below 20 µM in multiple assays .

- Antimicrobial Properties : Research has indicated its efficacy against various pathogens, suggesting potential applications in treating infectious diseases .

- Neurological Effects : Some derivatives have shown promise in affecting the central nervous system, indicating potential psychotropic effects that warrant further investigation .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-3-9-6-8-2-4-10-5-7(1)8;/h1,3,6,10H,2,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTPLJQRMBYYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416352-01-6 | |

| Record name | 2,6-Naphthyridine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.